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molecular formula C14H10O3 B3029204 5-phenoxyisobenzofuran-1(3H)-one CAS No. 57830-14-5

5-phenoxyisobenzofuran-1(3H)-one

Cat. No. B3029204
M. Wt: 226.23
InChI Key: BTQCNYDOVASZJD-UHFFFAOYSA-N
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Patent
US09409892B2

Procedure details

A mixture of 5-bromo-3H-isobenzofuran-1-one (75.9 g, 0.36 mol) (Sigma-Aldrich), phenol (67.1 g, 0.713 mol), CuCl (17.6 g, 0.178 mol), 2,2,6,6-tetramethyl-heptane-3,5-dione (TMHD, 7.33 mL) and cesium carbonate (232.3 g, 0.713 mol) in NMP (200 mL) was heated at 130° C. for 64 h. After cooled, reaction mixture was poured into ice/2M HCl mixture (1 L). The mixture was then refluxed for 1 h. After cooled, the solid was collected, rinsed with water and dried in vacuo to provide the title compound (72.22 g, 0.32 mol). 1H NMR in DMSO-d6, δ in ppm: 7.82 (dd, 1H, J=1.6 Hz, 7.6 Hz), 7.51-7.40 (m, 2H), 7.3-7.1 (m, 5H), 5.31 (s, 2H).
Quantity
75.9 g
Type
reactant
Reaction Step One
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
7.33 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
232.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
17.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][CH2:5]2.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC(C)(C(=O)CC(=O)C(C)(C)C)C.C(=O)([O-])[O-].[Cs+].[Cs+]>CN1C(=O)CCC1.Cl[Cu]>[O:18]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][CH2:5]2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
75.9 g
Type
reactant
Smiles
BrC=1C=C2COC(C2=CC1)=O
Name
Quantity
67.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
7.33 mL
Type
reactant
Smiles
CC(C)(C(CC(C(C)(C)C)=O)=O)C
Name
cesium carbonate
Quantity
232.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
CuCl
Quantity
17.6 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C2COC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mol
AMOUNT: MASS 72.22 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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